(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic compound notable for its complex structure and potential biological applications. This compound features a pyrrole ring substituted with a fluorophenyl group and a piperazine ring that incorporates a pyrimidine moiety. The compound is classified under organic compounds, specifically as an amide due to the presence of the methanone functional group.
The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves several key steps:
The synthesis routes can vary based on available reagents and desired yields, but they generally require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize product formation.
The molecular formula for (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is C19H18F4N5O. The structural representation includes:
The InChI key for this compound is InChI=1S/C19H18F4N5O/c20-16-4-2-14(3-5-16)15-12-17(23-13-15)18(26)24-8-10-25(11-9-24)19-21-6-1-7-22-19/h1-7,12-13,23H,8-11H2.
The compound can participate in various chemical reactions:
Common reagents include:
The mechanism of action for (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is likely related to its interactions with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. Binding to these targets may modulate their activity, influencing various biological processes such as cell proliferation or apoptosis.
While specific physical properties such as melting point and boiling point are not widely published, general characteristics can be inferred from similar compounds:
Chemical properties include:
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone has potential applications in medicinal chemistry as a lead compound for developing new drugs targeting specific biological pathways. Its unique structural features may allow it to interact selectively with biological targets, making it valuable in pharmacological research aimed at treating diseases such as cancer or neurological disorders .
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8